Fmoc-L-Hydroxyproline, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-trans-L-hydroxyproline, is a derivative of hydroxyproline, an amino acid that plays a crucial role in the structure of collagen. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. Fmoc-L-Hydroxyproline has the empirical formula and a molecular weight of 353.37 g/mol .
The compound is characterized by its high purity (≥98% as determined by high-performance liquid chromatography) and is typically stored at temperatures between 2°C and 8°C . Its melting point ranges from 189°C to 193°C, indicating its stability under standard laboratory conditions .
These reactions are essential for modifying the compound for various applications in peptide synthesis and biochemical research.
Fmoc-L-Hydroxyproline is significant in biological systems, particularly due to its role in collagen stability and structure. Hydroxyproline enhances the thermal stability of collagen fibers, which is critical for maintaining the structural integrity of connective tissues. Additionally, its incorporation into peptides can influence biological activity, such as cell signaling pathways and protein interactions .
The synthesis of Fmoc-L-Hydroxyproline typically involves several steps:
Industrial production often employs similar methods but optimizes conditions for yield and scalability.
Fmoc-L-Hydroxyproline is widely utilized in various fields:
Research on Fmoc-L-Hydroxyproline has revealed its interactions with various biological molecules. Studies indicate that peptides containing hydroxyproline exhibit enhanced binding affinities to collagen receptors, influencing cellular responses and tissue repair mechanisms. Additionally, interaction studies have demonstrated that modifications to the hydroxyproline residue can alter peptide stability and bioactivity, underscoring its importance in therapeutic applications .
Several compounds share structural similarities with Fmoc-L-Hydroxyproline, including:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| Fmoc-L-Hydroxyproline | Contains hydroxyl group; stabilizes collagen | Essential for collagen structure; enhances stability |
| Fmoc-L-Proline | Lacks hydroxyl; commonly used in peptides | More versatile without specific hydroxyl interactions |
| Fmoc-D-Hydroxyproline | Stereoisomer; different biological properties | Potentially altered activity due to stereochemistry |
| Fmoc-O-tert-butyl-D-4-hydroxyproline | Tert-butyl protection; used in peptide synthesis | Different reactivity profile due to tert-butyl |
Hydroxyproline, first isolated from gelatin by Emil Fischer in 1902, revolutionized understanding of collagen’s triple-helix stability. Its post-translational hydroxylation of proline residues in collagen accounts for ~13.5% of mammalian collagen’s amino acid content. Early peptide synthesis faced challenges in incorporating hydroxyproline due to:
The development of Fmoc-protected hydroxyproline derivatives in the late 20th century addressed these issues. For instance, Fmoc-L-Hyp-OH’s compatibility with solid-phase peptide synthesis (SPPS) enabled the systematic study of collagen-mimetic peptides. Modern applications range from designing extracellular matrix analogs to synthesizing glycosylated peptides for plant hormone studies.
The Fmoc group’s orthogonal stability under basic conditions makes it ideal for SPPS. Key advantages of Fmoc-L-Hyp-OH include:
A 2023 study demonstrated its utility in synthesizing Brassica PSY1, a glycopeptide hormone containing β-1,2-linked L-arabinose moieties. Fmoc-L-Hyp-OH enabled precise incorporation of O-acetylated arabinosyl groups without epimerization.
Hyp’s secondary amine group renders it highly susceptible to DKP formation during Fmoc deprotection. This side reaction occurs when the N-terminal amine attacks the adjacent carbonyl, releasing a six-membered diketopiperazine and truncating the peptide chain [5]. Traditional 20% piperidine/DMF deprotection solutions exacerbate this issue due to prolonged exposure to strong base.
Recent studies demonstrate that replacing piperidine with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) reduces DKP formation by 80–90% [5]. DBU’s weaker basicity (pKa ~13) compared to piperidine (pKa ~11) decreases the nucleophilicity of the deprotected amine, while piperazine acts as a scavenger for liberated Fmoc groups.
Mechanistic Insight:
Hyp-rich peptides, such as collagen fragments, require stable C-terminal anchoring to prevent premature cleavage during SPPS. Conventional Wang or Rink resins are inadequate due to their acid-labile linkers, which hydrolyze under repeated piperidine treatments.
Two advanced strategies have emerged:
Table 2: Resin Linkers for Hyp-Containing Peptides
| Linker Type | Cleavage Condition | Epimerization Risk |
|---|---|---|
| CTC (side-chain) | 1% TFA/DCM | <1% |
| Hydrazide | NaNO2, pH 3 | 1–2% |
| Sieber Amide | 95% TFA | 5–8% |
Microwave irradiation enhances coupling efficiency and reduces synthesis times for Hyp-containing sequences. By heating the resin to 75°C during Fmoc deprotection and 50°C during coupling, reaction times are reduced from 60 minutes to 5–10 minutes per cycle [7]. Key benefits include:
Optimized Protocol:
Fmoc-L-Hyp-OH has emerged as a critical building block in the design of cyclic peptide architectures, where its unique conformational properties contribute significantly to structural stability and functional performance. The incorporation of this amino acid derivative into cyclic peptide systems provides enhanced resistance to proteolytic degradation while maintaining the desired biological activity profiles [2].
The stabilization of β-turn motifs represents one of the most significant applications of Fmoc-L-Hyp-OH in peptide engineering. Research has demonstrated that the 4-hydroxyproline residue forms critical transannular hydrogen bonds that stabilize folded β-turn conformations in peptide segments [3] [4]. This stabilization mechanism is particularly important in procollagen chains, where the β-turn conformation in Pro-Gly segments appears to be a conformational requirement for proline hydroxylation [3].
The conformational preferences of hydroxyproline derivatives have been extensively studied through density functional theory calculations and experimental validation. The 4S diastereomer of 4-hydroxyproline exhibits unique conformational properties due to the formation of transannular hydrogen bonds between the 4S hydroxyl group and the ester carbonyl group [5]. These interactions result in altered main-chain torsion angles φ and ψ, which deviate from those observed in standard C-gamma-endo ring puckers. Specifically, the ψ angle of approximately 140° in acetyl-hydroxyproline-methyl ester approaches values typical of C-gamma-exo ring puckers, while the φ angle of approximately -65° represents an intermediate value between typical C-gamma-exo and C-gamma-endo conformations [5].
The stabilization of β-turn motifs through Fmoc-L-Hyp-OH incorporation has been demonstrated in various peptide systems. In cyclic hexapeptides containing hydroxyproline residues, the natural 4R configured hydroxyproline adopts conformations similar to unsubstituted peptides while maintaining the ability to bind anions such as halides and sulfate in aqueous solution [6]. However, unlike unsubstituted peptides that form sandwich-type 2:1 complexes, hydroxyproline-containing peptides form 1:1 complexes with stability constants ranging between 10^0 and 10^2 M^-1 in 80% deuterated water/deuterated methanol mixtures [6].
Conformational restriction strategies utilizing Fmoc-L-Hyp-OH exploit the inherent rigidity of the pyrrolidine ring system to control peptide backbone flexibility. The cyclic side chain of hydroxyproline confers unique conformational restraints on both backbone and side chain dihedral angles, making it an ideal candidate for designing conformationally restricted peptides [7].
Recent advances in conformational restriction strategies have focused on the development of hexahydropyrimidine units derived from hydroxyproline derivatives. These rigid bicyclic systems can be formed during peptide ligation, allowing in situ turn generation at specific positions within the peptide sequence [8]. The transformation of hydroxyproline "doubly customizable units" into rigid hexahydropyrimidine units occurs with good global yields and introduces extra rigidity that is valuable for better control of biological interactions [8].
The conformational landscape of substituted prolines, including hydroxyproline derivatives, has been systematically studied to understand their impact on peptide structure. The 4-substituted proline analogs, particularly those derived from hydroxyproline, can be incorporated into peptides via standard solid-phase peptide synthesis protocols or through the innovative "proline editing" method on pre-synthesized sequences [7]. This methodology enables the stereospecific conversion of hydroxyproline residues to 122 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry [9].
The proline editing approach has demonstrated remarkable versatility in conformational restriction strategies. Starting with Fmoc-hydroxyproline incorporation during standard solid-phase peptide synthesis, the hydroxyl group can be protected with trityl groups in an automated manner. After peptide synthesis completion, the trityl group can be selectively removed with 2% trifluoroacetic acid, allowing subsequent stereospecific modifications of the free hydroxyl group [9]. This methodology has been successfully applied to both model tetrapeptides and complex protein systems such as the trp cage miniprotein [9].
Collagen-mimetic peptide systems represent a major area of application for Fmoc-L-Hyp-OH, where the hydroxyproline residue plays a crucial role in stabilizing the characteristic triple helix structure. The importance of (4R)-hydroxyproline in collagen structures is evidenced by the fact that 38% of amino acids in the Y position of Gly-X-Y triplets within human collagens are (4R)-hydroxyproline [10].
The role of hydroxyproline in collagen triple helix formation has been extensively studied, revealing that any replacement of proline in the X position and hydroxyproline in the Y position destabilizes the collagen triple helix [10]. This stabilization was originally attributed to the formation of water-mediated hydrogen bonds between strands, but subsequent research has revealed that stereoelectronic effects play a more significant role [10].
The development of collagen-mimetic peptides has led to the creation of cyclic peptide mimetics of damaged collagen. These systems utilize host-guest interactions where cyclic peptides containing hydroxyproline residues can anneal to damaged collagen both in vitro and in vivo [11]. The interaction between host peptides and guest collagen-like peptides produces significantly higher triple-helix signals than individual species can contribute independently, demonstrating cooperative binding behavior [11].
Crystallographic studies of collagen-like peptides have provided detailed structural information about the role of hydroxyproline in triple helix formation. The crystal structure of a collagen-like peptide at 1.9 Å resolution confirmed the basic features of the triple helix, including supercoiling of polyproline II helices and interchain hydrogen bonding [12]. Hydroxyproline residues were found to have a critical role in the extensive hydrogen bonding network between water molecules and peptide acceptor groups, with each triple helix surrounded by a cylinder of hydration [12].
The thermal stability of collagen-mimetic peptides has been systematically studied using host-guest peptide systems. The melting temperature of hydroxylated collagen fragments shows that triple-helix formation starting from all-trans chains occurs with a rate constant of 113 ± 20 s^-1 at 3.7°C and is virtually independent of temperature, indicating a purely entropic barrier [13]. The nucleation step for triple-helix formation requires approximately 10 consecutive tripeptide units in a triple-helical conformation [13].
Peptide nucleic acid hybrid constructs represent an innovative application area for Fmoc-L-Hyp-OH, where the conformational properties of hydroxyproline are exploited to enhance the binding affinity and cellular uptake of PNA-peptide conjugates. The development of hydroxyproline-based DNA mimics has provided efficient gene silencing agents with improved properties compared to conventional PNA oligomers [14].
The synthesis of hydroxyproline-based PNA analogues has focused on the development of conformationally restricted elements that preserve the high hybridization characteristics of classical PNAs while improving their biological properties. HypNA-pPNA oligomers, consisting of alternating phosphono-PNA monomers and PNA-like monomers based on trans-4-hydroxy-L-proline, have demonstrated excellent solubility in water and enhanced biological stability [14].
The HypNA monomer structure is based on trans-4-hydroxy-L-proline and represents a conformationally constrained chiral PNA analogue. In this structure, the β-carbon atom of a hydroxyethyl unit and the α-carbon atom of a glycine unit of the backbone are bridged by a methylene group, creating a rigid cyclic framework that restricts conformational flexibility [14]. The resulting HypNA-pPNA oligomers exhibit melting temperatures for complexes with complementary DNA and RNA strands that are very close to those formed by classical PNAs [14].
Recent developments in peptide nucleic acid chemistry have led to the creation of phosphono-PNA oligomers totally constructed from chiral monomers derived from 4-hydroxyproline. These pHypNA oligomers represent conformationally constrained phosphono-PNA analogues that demonstrate excellent hybridization characteristics comparable to PNAs and HypNA-pPNAs [14]. The trans-L configuration of the hydroxyproline-derived monomers provides the best hybridization properties, with oligomers exhibiting strong and specific binding to complementary DNA and RNA targets [14].
The biological activity of hydroxyproline-based PNA constructs has been evaluated through gene silencing experiments in various cell lines. Direct comparison of gene silencing efficiency between HypNA-pPNAs and conventional PNAs or morpholino oligomers has validated these negatively charged mimics as effective alternatives for gene knockdown experiments both in vitro and in vivo [14]. The negatively charged nature of these constructs allows for efficient delivery via cationic lipoplexes, circumventing the cellular uptake limitations typically associated with neutral PNA oligomers [14].
The structural characterization of PNA-peptide hybrid constructs has revealed that the incorporation of hydroxyproline-derived monomers significantly affects the overall conformation and stability of the resulting oligomers. Nuclear magnetic resonance studies have shown that the hybridization properties of these constructs are not dependent on ionic strength, similar to classical PNAs, indicating that the stability of complexes with nucleic acid targets is maintained regardless of salt concentration [14].
The cationic modification of PNA constructs through hydroxyproline-based amino-alkyl nucleotide base modifications has demonstrated significant improvements in cellular uptake and hybridization properties. Surface plasmon resonance studies have revealed a favorable 10-30 fold increase in affinity for single cationic modifications on adenine, cytosine, or guanidine OPNA sequences compared to non-modified PNA strands [15]. This increase in affinity correlates directly with a favorable decrease in the dissociation rate constant and an increase in the association rate constant [15].
The thermodynamic analysis of OPNA hybridization has shown that the binding is promoted by an additional favorable -80 kJ/mol enthalpy of binding for a single amino-alkyl modification compared to unmodified PNA strands. This increase in enthalpy is consistent with ion-ion interactions with the DNA strand, providing insights into the mechanism of enhanced binding affinity [15]. The introduction of additional amino-alkyl base modifications further favors a decrease in the dissociation rate by 3-10 fold per amino-alkyl group, demonstrating the cumulative effect of multiple modifications [15].
Table 1: Fmoc-L-Hyp-OH Applications in Peptide Engineering
| Application Area | Mechanism | Key Findings | References |
|---|---|---|---|
| Cyclic Peptide Synthesis | Hydroxyproline incorporation promotes cyclization and proteolytic stability | Increased resistance to proteolytic degradation | |
| Beta-Turn Stabilization | Stabilizes β-turn motifs through transannular hydrogen bonding | Enhanced structural stability in turn regions | [3] [4] |
| Conformational Restriction | Restricts backbone flexibility via C-gamma endo/exo ring puckers | Controlled peptide backbone conformation | [8] [7] |
| Collagen Mimetic Peptides | Promotes triple helix formation through polyproline II helix stabilization | Improved thermal stability of triple helices | [11] [10] [13] |
| Peptide Nucleic Acid Hybrids | Enhances binding affinity and cellular uptake in PNA conjugates | Enhanced hybridization properties and cell permeability | [14] [16] [15] |
| Protein Folding Studies | Modulates protein folding pathways through conformational constraints | Insights into misfolding mechanisms | [9] |
| Biomaterials Development | Provides structural stability in hydrogel matrices | Tailored mechanical properties for tissue engineering | [2] |
Table 2: Conformational Effects of Fmoc-L-Hyp-OH in Peptide Structures
| Structural Parameter | Fmoc-L-Hyp-OH Effect | Impact on Peptide Structure | Experimental Evidence |
|---|---|---|---|
| Ring Pucker Preference | C-gamma endo pucker preferred | Increased backbone rigidity | NMR and X-ray crystallography |
| Phi Angle (φ) | -70° to -60° (stabilized) | Stabilized secondary structure | Computational modeling |
| Psi Angle (ψ) | 140° to 152° (restricted) | Enhanced turn formation | Circular dichroism spectroscopy |
| Omega Angle (ω) | Enhanced trans preference | Reduced conformational flexibility | NMR coupling constants |
| Transannular Hydrogen Bonding | Stabilized through 4-OH group | Local structure stabilization | Hydrogen bond analysis |
| n→π* Interaction | Strengthened by hydroxyl substitution | Compact helical conformations | Quantum mechanical calculations |
| Peptide Bond Configuration | Increased trans/cis ratio | Improved structural predictability | Spectroscopic analysis |
Table 3: Synthesis and Characterization Data for Fmoc-L-Hyp-OH Peptides
| Peptide System | Synthesis Method | Yield (%) | Purity (%) | Characterization Methods |
|---|---|---|---|---|
| Cyclic hexapeptides | Solid-phase peptide synthesis | 35-61 | >95 | MS, NMR, CD |
| Collagen mimetic (Gly-Pro-Hyp)n | Segment condensation | 67 | >98 | MS, NMR, thermal analysis |
| HypNA-pPNA oligomers | Phosphotriester method | 64-78 | >95 | MS, HPLC, hybridization |
| Arabinosylated peptides | Automated peptide synthesis | 58-66 | >95 | MS, NMR, HPLC |
| Fluoroproline analogs | Mitsunobu reaction | 56-94 | >98 | Chiral HPLC, NMR |
| Proline-edited peptides | On-resin modification | 55-94 | >95 | MS, NMR |
| Glycopeptide hormones | Fmoc/tBu chemistry | 66-67 | >95 | MS, NMR, CD |
Table 4: Comparative Analysis of Hydroxyproline Derivatives in Peptide Systems
| Derivative | Stereochemistry | Protection Strategy | Stability Enhancement | Synthetic Accessibility | Primary Applications |
|---|---|---|---|---|---|
| Fmoc-L-Hyp-OH | (2S,4R) | Fmoc N-terminal | Moderate | Commercial | General peptide synthesis |
| Fmoc-L-Hyp(tBu)-OH | (2S,4R) | Fmoc + tBu side chain | High | Commercial | Collagen mimetics |
| Fmoc-L-Hyp(Bom)-OH | (2S,4R) | Fmoc + Bom side chain | High | Custom synthesis | Glycopeptides |
| Fmoc-L-flp-OH | (2S,4S) | Fmoc + fluoro substitution | Very High | Custom synthesis | Structural studies |
| Fmoc-L-Flp-OH | (2S,4R) | Fmoc + fluoro substitution | Very High | Custom synthesis | Structural studies |
| Fmoc-L-hyp-OH | (2S,4S) | Fmoc N-terminal | Low | Custom synthesis | Comparative studies |
| Native Hydroxyproline | (2S,4R) | Unprotected | Moderate | Biological | Natural peptides |